

Technical Guide: (2-Chlorophenyl)(3-chlorophenyl)methanone Structural & Conformational Analysis

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Compound of Interest

Compound Name:	(2-Chlorophenyl)(3-chlorophenyl)methanone
CAS No.:	77008-58-3
Cat. No.:	B1356292

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Executive Summary

Compound Identity: **(2-Chlorophenyl)(3-chlorophenyl)methanone** CAS Registry Number: 77008-58-3 Synonyms: 2,3'-Dichlorobenzophenone; 2-chlorophenyl-3-chlorophenyl ketone.

This guide provides a comprehensive structural and conformational analysis of **(2-Chlorophenyl)(3-chlorophenyl)methanone**, a specific isomer of dichlorobenzophenone.^{[1][2][3]} Unlike its symmetric counterparts (e.g., 4,4'-dichlorobenzophenone), this molecule exhibits significant asymmetry due to the differential substitution pattern (ortho vs. meta).^{[1][2][3]} This asymmetry dictates its unique crystallographic packing, solubility profile, and reactivity, making it a critical scaffold in the development of non-symmetric pharmacophores and photo-initiators.^{[1][2][3]}

Chemical Identity and Significance^{[1][2][3][4][5][6][7]}

The target compound is a benzophenone derivative characterized by two chlorine substituents on different phenyl rings: one at the ortho (2) position and the other at the meta (3) position relative to the carbonyl bridge.^{[1][2][3]}

Property	Data
IUPAC Name	(2-Chlorophenyl)(3-chlorophenyl)methanone
Molecular Formula	C ₁₃ H ₈ Cl ₂ O
Molecular Weight	251.11 g/mol
CAS Number	77008-58-3
SMILES	<chem>Clc1ccccc1C(=O)c2cccc(Cl)c2</chem>
Key Structural Feature	Non-planar "propeller" conformation driven by ortho-steric hindrance.

Pharmacological & Industrial Relevance

Benzophenones are privileged scaffolds in medicinal chemistry, serving as cores for anti-inflammatory agents, p38 MAP kinase inhibitors, and UV blockers.^{[1][2][3]} The 2,3'-isomer is particularly valuable because it breaks molecular symmetry.^{[1][2][3]} Symmetry breaking is a known strategy in drug design to increase solubility and target selectivity compared to highly crystalline, symmetric analogs (like 4,4'-dichlorobenzophenone).^{[1][2][3]}

Synthesis: Protocol & Causality

The Challenge of Regioselectivity

Standard Friedel-Crafts acylation is unsuitable for synthesizing high-purity **(2-chlorophenyl)(3-chlorophenyl)methanone**.^[1]

- Reasoning: Reacting 2-chlorobenzoyl chloride with chlorobenzene typically directs para (major) and ortho (minor), yielding primarily 2,4'-dichlorobenzophenone and 2,2'-dichlorobenzophenone. The meta position is deactivated.^{[1][2][3]}
- Solution: A Grignard-mediated coupling is required to enforce the specific meta substitution on the second ring.^{[1][2][3]}

Validated Synthesis Protocol (Grignard Route)

This protocol ensures the exact placement of the chlorine atoms by using pre-functionalized precursors.^{[1][2][3]}

Reagents:

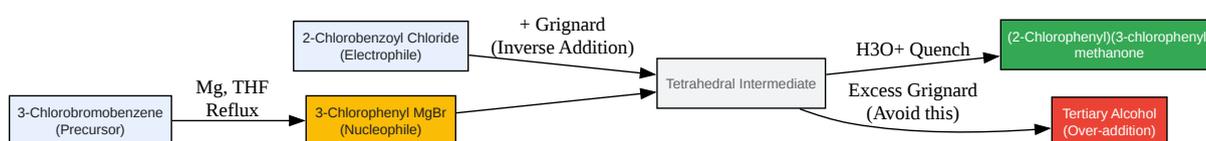
- 2-Chlorobenzoyl chloride (Electrophile)^{[1][2][3]}
- 3-Chlorophenylmagnesium bromide (Nucleophile, prepared in situ)
- Tetrahydrofuran (THF), anhydrous^{[1][2][3]}
- Copper(I) iodide (CuI) catalyst (Optional, to prevent over-addition)

Step-by-Step Methodology:

- Grignard Formation:
 - In a flame-dried 3-neck flask under Argon, add magnesium turnings (1.1 eq) and a crystal of iodine.
 - Add 3-chlorobromobenzene (1.0 eq) in anhydrous THF dropwise.^{[1][2][3]} Initiate reflux to form 3-chlorophenylmagnesium bromide.^{[1][2][3]}
 - Checkpoint: Solution turns brown/grey; Mg is consumed.^{[1][2][3]}
- Acylation (The Coupling):
 - Cool the Grignard solution to 0°C.
 - In a separate vessel, dissolve 2-chlorobenzoyl chloride (1.0 eq) in THF.
 - Critical Step: Slowly cannulate the Grignard reagent into the acid chloride solution (inverse addition) at -78°C to 0°C.^{[1][2][3]}
 - Causality: Inverse addition maintains an excess of the electrophile, minimizing the formation of the tertiary alcohol (double addition product).^{[1][2][3]}
- Quench & Workup:

- Quench with saturated NH_4Cl solution (exothermic).[1][2][3]
- Extract with Ethyl Acetate (3x).[1][2][3] Wash organic layer with brine.[1][2][3]
- Dry over Na_2SO_4 and concentrate in vacuo.
- Purification:
 - Recrystallize from Ethanol/Hexane (1:4 ratio).[1][2][3]
 - Expected Yield: 65-75%.[1][2][3]

Synthesis Pathway Diagram[1][2][3][7]



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Caption: Selective synthesis via Grignard coupling prevents isomer mixtures common in Friedel-Crafts reactions.

Structural & Conformational Analysis

The "Ortho-Effect" and Twist Angles

The defining structural feature of (2-chlorophenyl)(3-chlorophenyl)methanone is the steric clash introduced by the chlorine atom at the 2-position (Ring A).[1]

- Ring A (2-Cl substituted):
 - Steric Driver: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å).[1][2][3]

- Consequence: To avoid repulsion between the 2-Cl atom and the carbonyl oxygen (or the phenyl ring B), Ring A must rotate significantly out of the C-C(=O)-C plane.[1][2][3]
- Predicted Dihedral Angle (): $\sim 55^\circ - 75^\circ$. [1][2][3]
- Ring B (3-Cl substituted):
 - Steric Driver: The 3-Cl is in the meta position, far from the carbonyl bridge.[1][2][3] The primary interaction is between the ortho-hydrogens (2'-H, 6'-H) and the carbonyl group.[1]
 - Consequence: Ring B retains a typical benzophenone twist to relieve H...H repulsion.[1][2][3]
 - Predicted Dihedral Angle (): $\sim 25^\circ - 35^\circ$. [1][2][3]

Conformational Energy Landscape

The molecule exists in a "propeller" shape.[1][2][3] The lowest energy conformation places the 2-Cl atom exo (pointing away) relative to the other phenyl ring to minimize steric crowding.[1][2][3]

Key Intramolecular Forces:

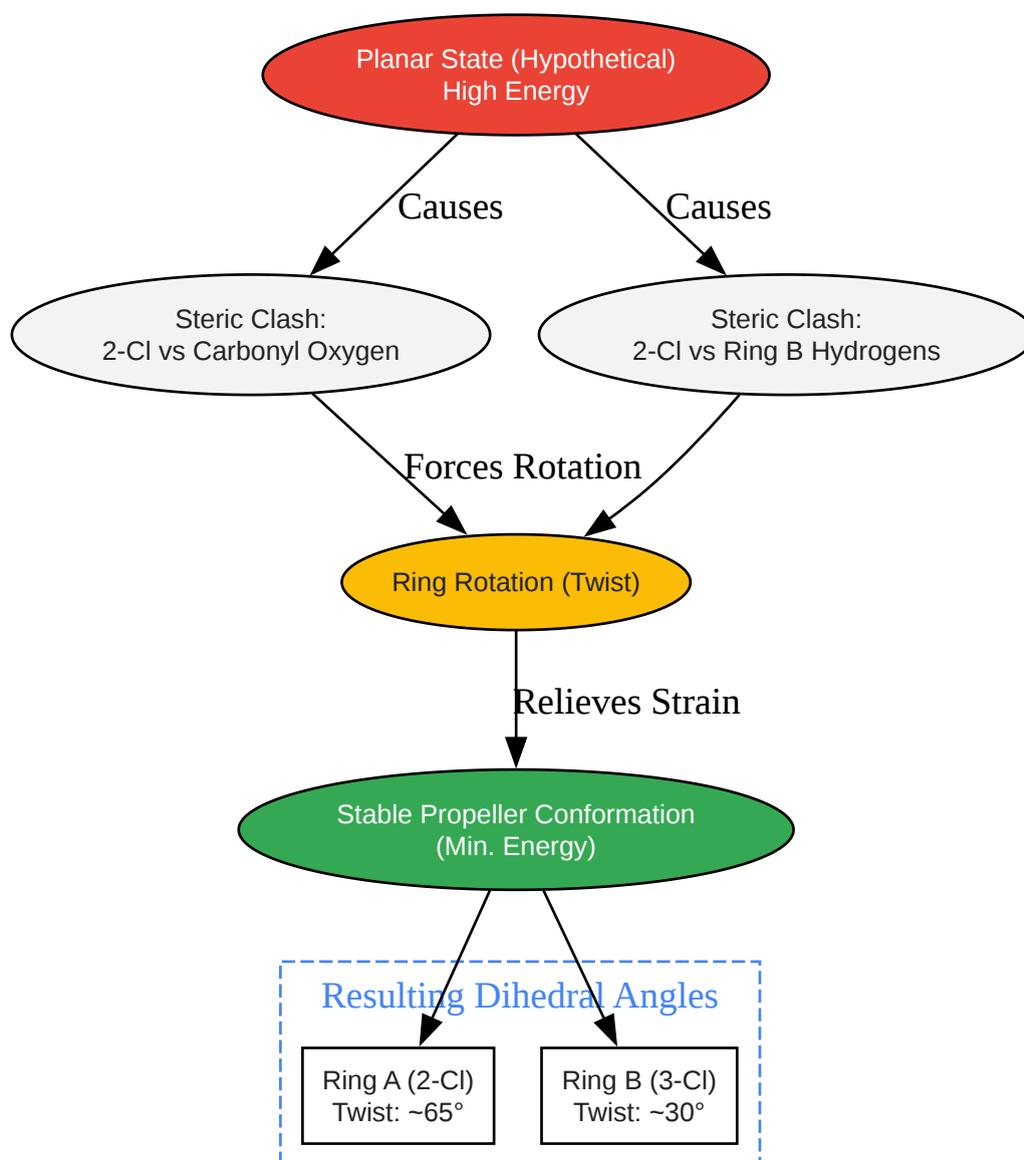
- Repulsive: Steric clash (2-Cl \leftrightarrow C=O).[1][2][3]
- Attractive: Weak

-

interactions are minimized due to the high twist angle, but

conjugation between the carbonyl lone pairs and the aromatic rings is retained, albeit weakened by the lack of planarity.[1][2][3]

Conformational Logic Diagram



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Caption: Steric repulsion at the ortho-position drives the molecule into a highly twisted, non-planar geometry.

Spectroscopic Characterization

Researchers should use the following signatures to validate the structure and purity of the synthesized compound.

Infrared Spectroscopy (FT-IR)

- C=O Stretch: 1655–1665 cm^{-1} .^{[1][2][3]}
 - Note: This frequency is slightly higher than unsubstituted benzophenone (1650 cm^{-1}) due to the ortho-twist, which reduces conjugation between the phenyl rings and the carbonyl group (hypsochromic shift).^{[1][2][3]}
- C-Cl Stretch: 1080–1095 cm^{-1} (Strong bands).^{[1][2][3]}

Nuclear Magnetic Resonance (NMR)

^1H NMR (CDCl_3 , 400 MHz):

- Ring A (2-Cl): The proton at the 6-position (adjacent to the carbonyl) will appear as a doublet at ~7.4–7.5 ppm.^{[1][2][3]} The other protons will show complex splitting due to the asymmetric substitution.^{[1][2][3]}
- Ring B (3-Cl): Look for the isolated singlet-like triplet at ~7.7 ppm (proton at position 2, between Cl and C=O).^{[1][2]} This is a diagnostic peak for meta-substitution.^{[1][2][3]}

^{13}C NMR (CDCl_3 , 100 MHz):

- Carbonyl Carbon: ~193–195 ppm.^{[1][2][3]}
- C-Cl Carbons: Distinct peaks at ~130–135 ppm, differentiated by their coupling environments.^{[1][2][3]}

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